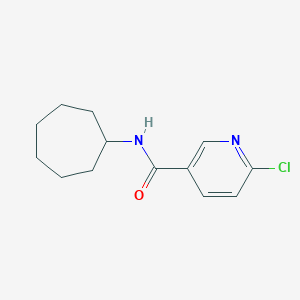
2-chloro-4-fluoro-N-(pyridin-3-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-4-fluoro-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as CFMPB and is known for its potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of CFMPB is not fully understood. However, it has been proposed that CFMPB may exert its antitumor activity by inhibiting the activity of topoisomerase IIα, an enzyme that is involved in DNA replication and cell division. CFMPB has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
CFMPB has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of inflammatory mediators and reduce pain in animal models. CFMPB has been found to have low toxicity and does not cause significant adverse effects in animal studies.
実験室実験の利点と制限
CFMPB has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and does not cause significant adverse effects in animal studies. However, CFMPB has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for in vitro studies. It also has limited bioavailability and may require the use of specialized delivery systems for in vivo studies.
将来の方向性
There are several future directions for research on CFMPB. One area of research could focus on the development of novel delivery systems to improve its bioavailability and efficacy. Another area of research could focus on the identification of molecular targets and pathways that are involved in its antitumor and anti-inflammatory activities. Additionally, further studies are needed to evaluate the safety and efficacy of CFMPB in clinical trials.
合成法
The synthesis of CFMPB involves a multi-step process that begins with the reaction of 2-chloro-4-fluoroaniline and pyridine-3-carboxaldehyde to form a Schiff base. The Schiff base is then reduced using sodium borohydride to produce the corresponding amine. Finally, the amine is coupled with 4-chlorobenzoyl chloride to obtain CFMPB.
科学的研究の応用
CFMPB has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antitumor, anti-inflammatory, and analgesic activities. CFMPB has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
特性
製品名 |
2-chloro-4-fluoro-N-(pyridin-3-ylmethyl)benzamide |
|---|---|
分子式 |
C13H10ClFN2O |
分子量 |
264.68 g/mol |
IUPAC名 |
2-chloro-4-fluoro-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C13H10ClFN2O/c14-12-6-10(15)3-4-11(12)13(18)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H,17,18) |
InChIキー |
HIBLMCCOWBZRPT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC(=O)C2=C(C=C(C=C2)F)Cl |
正規SMILES |
C1=CC(=CN=C1)CNC(=O)C2=C(C=C(C=C2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262936.png)

![N-[2-(2-thienyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B262948.png)
![2,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B262950.png)









